Difenoconazole

概要

説明

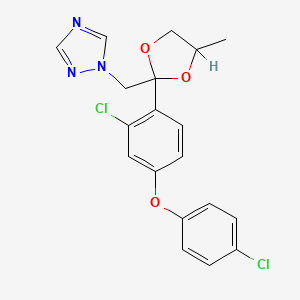

ジフェノコナゾールは、化学式C19H17Cl2N3O3を持つ、低毒性の複素環式殺菌剤で、主に農業における病害防除に使用されます 。有機溶媒に可溶性で、土壌中での分解速度が遅いです。主な用途は、真菌感染症の防除です。

2. 製法

合成経路:: ジフェノコナゾールは、様々な経路で合成することができます。一般的な方法の1つは、1,2,4-トリアゾール-3-チオールと2-クロロ-4-ジフルオロメトキシフェニルアセトニトリルの縮合反応です。この反応はアルカリ性条件下で行われ、その後塩素化されて目的化合物が得られます。

工業生産:: 工業生産は通常、最適化された条件を用いた大規模合成で行われます。具体的な工業プロセスについては、企業秘密として公開されていませんが、上記に示した合成経路が基礎となっています。

準備方法

Synthetic Routes:: Difenoconazole can be synthesized through various routes. One common method involves the condensation of 1,2,4-triazole-3-thiol with 2-chloro-4-difluoromethoxyphenylacetonitrile. The reaction proceeds under alkaline conditions, followed by chlorination to yield the target compound.

Industrial Production:: Industrial production typically involves large-scale synthesis using optimized conditions. Details of specific industrial processes are proprietary, but the synthetic route mentioned above serves as a basis.

化学反応の分析

ジフェノコナゾールは、酸化、還元、置換など、いくつかの反応を起こします。一般的な試薬と条件は以下のとおりです。

酸化: ジフェノコナゾールは、スルホキシドまたはスルホン誘導体に酸化することができます。

還元: ジフルオロメトキシ基の還元によって、関連する化合物が得られます。

置換: ハロゲン化反応は、フェニル環で起こる可能性があります。

これらの反応で生成される主な生成物には、代謝産物や官能基が修飾された誘導体などがあります。

4. 科学研究における用途

ジフェノコナゾールは、様々な分野で用途があります。

農業: トマト、稲、大豆、野菜などの作物におけるうどんこ病、黒点病、さび病、葉枯病などの病害に効果があります.

医学: ヒトの健康に対する抗真菌剤としての可能性が研究されています。

工業: 作物保護用の製剤に使用されています。

科学的研究の応用

Agricultural Applications

Difenoconazole is primarily utilized to manage fungal diseases in crops. It belongs to the triazole class of fungicides and functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Efficacy Against Fungal Pathogens

- Target Diseases : this compound is effective against a range of fungal pathogens including Fusarium, Rhizoctonia, and Botrytis. It is commonly used in cereals, fruits, and vegetables.

- Application Methods : It can be applied through foliar sprays, soil treatments, or seed coatings.

Table 1: Efficacy of this compound Against Common Fungal Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Fusarium graminearum | Wheat | 200 | 85 |

| Botrytis cinerea | Grapes | 150 | 90 |

| Rhizoctonia solani | Potatoes | 250 | 75 |

Environmental Impact Studies

Research has shown that while this compound is effective in controlling plant diseases, its environmental impact is a growing concern.

Toxicity Assessments

Studies have indicated that this compound can induce oxidative stress in plants, leading to reduced growth and chlorophyll biosynthesis. For instance, a study on wheat plants revealed that exposure to this compound resulted in significant reductions in root and shoot biomass, with root lengths decreasing by up to 70% under high concentrations .

Table 2: Effects of this compound on Wheat Growth Parameters

| Treatment Concentration (mg/L) | Root Dry Weight Reduction (%) | Shoot Dry Weight Reduction (%) |

|---|---|---|

| 50 | 24.1 | 33.0 |

| 100 | 42.6 | 44.1 |

| 200 | 51.4 | 73.3 |

Health Risk Assessments

This compound has been subjected to extensive health risk assessments due to its widespread use.

Toxicological Studies

Toxicological evaluations in animal models have demonstrated that exposure to this compound can lead to various biochemical changes, including elevated liver enzymes and oxidative stress markers . In male albino rats treated with this compound, significant increases in plasma liver biomarker enzymes were observed, indicating potential hepatotoxicity .

Table 3: Biochemical Changes Induced by this compound in Animal Studies

| Parameter | Control Group (Mean ± SE) | This compound Group (Mean ± SE) |

|---|---|---|

| ALT (U/L) | 30 ± 5 | 60 ± 10 |

| Urea (g/dl) | 39 ± 3 | 78 ± 5 |

| Creatinine (mg/dl) | 0.47 ± 0.02 | 0.71 ± 0.06 |

Innovative Applications

Recent research has explored innovative formulations of this compound to enhance its efficacy and reduce environmental risks.

Microencapsulation

Microencapsulated formulations of this compound have shown promise in increasing antifungal activity while minimizing phytotoxicity. A study demonstrated that chitosan-difenoconazole microcapsules exhibited enhanced inhibitory effects against fungal pathogens compared to conventional formulations .

Table 4: Antifungal Activity of Microencapsulated this compound

| Concentration (μg/mL) | Inhibition Zone Diameter (mm) |

|---|---|

| Control | 10 |

| Chitosan-Difenoconazole (10) | 20 |

| Chitosan-Difenoconazole (200) | 30 |

Regulatory Considerations

The use of this compound is regulated due to its potential health risks and environmental impact. Regulatory bodies continuously assess its maximum residue levels in food products to ensure consumer safety .

作用機序

ジフェノコナゾールは、全身移行性殺菌剤として作用します。エルゴステロール生合成を阻害し、真菌細胞膜を破壊します。この化合物は、ステロール合成に関与するシトクロムP450酵素を標的にし、真菌の生育を阻害します。

類似化合物との比較

ジフェノコナゾールは、幅広い活性スペクトルと安全性プロファイルで際立っています。類似の化合物としては、テブコナゾールやプロピコナゾールなどのトリアゾール系殺菌剤があります。

生物活性

Difenoconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture to control a variety of fungal pathogens. Its biological activity encompasses antifungal properties, potential toxicological effects, and interactions with biological systems. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Antifungal Activity

This compound exhibits significant antifungal activity against various plant pathogens. A study demonstrated that this compound-loaded microcapsules enhanced antifungal effects by increasing the leakage of DNA and proteins from fungal cells, indicating a disruption of cellular integrity. The study reported a concentration-dependent increase in DNA leakage, with 200 μg/mL showing notable effects compared to controls .

Table 1: Antifungal Efficacy of this compound Microcapsules

| Concentration (μg/mL) | DNA Leakage (%) | Protein Leakage (%) |

|---|---|---|

| Control | 1.77 | 1.88 |

| 10 | 2.64 | 2.35 |

| 100 | 3.01 | 3.68 |

| 200 | 6.22 | N/A |

Toxicological Effects

Research has highlighted the toxicological profile of this compound, particularly its effects on mammalian systems. Long-term studies in rats and mice revealed hepatic hypertrophy and increased liver weight as primary toxicological endpoints. Notably, hepatocellular adenomas were observed in high-dose groups, indicating potential carcinogenicity at elevated exposure levels .

Table 2: Toxicological Findings in Rodent Studies

| Study Type | Species | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|---|

| Long-term Feeding | Rats | 1.0 | Hepatic hypertrophy, reduced body weight gains |

| Long-term Feeding | Mice | 423 | Increased incidence of hepatocellular adenomas |

| Dermal Toxicity | Rats | 100 | Skin lesions, minimal centrilobular hypertrophy |

This compound acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. In addition to its antifungal properties, this compound has been shown to influence oxidative stress markers in various organisms.

A study involving rats exposed to this compound indicated increased lipid peroxidation and altered antioxidant enzyme activities, suggesting that this compound may induce oxidative stress .

Table 3: Oxidative Stress Parameters in Treated Rats

| Treatment Group | MDA Levels (μmol/L) | SOD Activity (U/mL) |

|---|---|---|

| Control | N/A | N/A |

| This compound | Increased | Increased |

| Diclofop-methyl | Increased | N/A |

Case Studies and Environmental Impact

In agricultural applications, this compound has been shown to affect non-target organisms, including aquatic life. Studies have documented cardiotoxicity and growth inhibition in fish exposed to this compound, raising concerns about its environmental impact .

Furthermore, research indicates that this compound can inhibit chlorophyll biosynthesis in plants, leading to impaired growth and development in crops such as wheat .

Table 4: Effects on Aquatic Organisms

| Organism Type | Observed Effect |

|---|---|

| Fish | Cardiotoxicity |

| Aquatic Plants | Growth inhibition |

特性

IUPAC Name |

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJATMQXGBDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032372 | |

| Record name | Difenoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100.8 °C (3.7 mPa) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 g/cu cm at 20 °C | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa) | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Difenoconazole/ is applied by foliar spray or seed treatment and acts by interference with the synthesis of ergosterol in the target fungi by inhibition of the 14alpha-demethylation of sterols, which leads to morphological and functional changes in the fungal cell membrane. | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid | |

CAS No. |

119446-68-3 | |

| Record name | Difenoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119446-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenoconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119446683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78.6 °C | |

| Record name | Difenoconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。